hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
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Overview
Description
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its iron(2+) center and the presence of carboxylate groups, which enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Carboxylate Groups: The carboxylate groups are introduced via a series of reactions, including nitration, reduction, and sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+), altering the compound’s electronic properties.
Reduction: The compound can be reduced back to iron(2+) under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various iron(3+) porphyrin complexes, reduced iron(2+) derivatives, and substituted porphyrin compounds with modified functional groups .
Scientific Research Applications
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its role in mimicking natural enzymes and its potential use in biosensors.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The iron(2+) center can interact with oxygen and other small molecules, facilitating redox reactions.
Pathways Involved: The compound can participate in electron transfer processes, influencing various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetrakis(4-carboxyl phenyl)porphyrin: Similar structure but lacks the iron(2+) center.
5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: Contains sulfonate groups instead of carboxylate groups
Uniqueness
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is unique due to its specific combination of an iron(2+) center and carboxylate groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over redox reactions and molecular interactions .
Properties
Molecular Formula |
C48H28FeN4O8 |
---|---|
Molecular Weight |
844.6 g/mol |
IUPAC Name |
hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Fe/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
RMKDTEZMQPVWLW-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Fe+2] |
Origin of Product |
United States |
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